3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-(dimethylamino)-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-10(2)7-6(4-8)5-11(3)9-7/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIPAAWHEWSCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile typically involves multi-step organic reactions
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Addition of the Cyano Group: The cyano group is often introduced through a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile would involve optimizing these reactions for scale, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, dimethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Substituent Variations and Their Impact
Pyrazole derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances nucleophilicity at position 3 compared to the amino group in 3-amino-1-methylpyrazole-4-carbonitrile, which is more basic but less lipophilic .
- Steric Effects: The cyclopentyl group in 3-amino-1-cyclopentylpyrazole-4-carbonitrile introduces steric hindrance, reducing reactivity in substitution reactions compared to the methyl group in the target compound .
- Azido and Chloroacetyl Substituents: 3-azido derivatives (e.g., from ) are precursors for click chemistry, whereas chloroacetyl groups (e.g., ) enable nucleophilic acyl substitutions, diverging from the dimethylamino group’s applications .
Physicochemical Properties
Table 2: Physicochemical Data
Key Findings:
- The dimethylamino group increases lipophilicity compared to amino analogs, reducing aqueous solubility but improving membrane permeability .
- Azido derivatives exhibit distinct reactivity (e.g., cycloadditions) but require careful handling due to instability .
Biological Activity
3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile (CAS No. 1564930-70-6) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dimethylamino group and a carbonitrile functional group, which are known to influence its biological activity. The molecular structure is represented as follows:
The biological activity of 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been studied for its potential as an inhibitor of various enzymes and receptors:
- Inhibition of Enzymes : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be relevant for treating conditions such as cancer and infectious diseases.
- Receptor Modulation : Preliminary studies suggest that it may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These findings indicate that 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile may serve as a lead compound for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the efficacy of 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited a notable reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in apoptosis, evidenced by increased caspase activity and DNA fragmentation. These results suggest that the compound may induce programmed cell death through specific signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Dimethylamino)-1-methylpyrazole-4-carbonitrile, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrazole-carbonitrile derivatives typically involves condensation reactions or functional group transformations. For example, analogous compounds like 5-amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile (Scheme 25, ) are synthesized via reactions between malononitrile derivatives and phosphoryl hydrazides. Key parameters include solvent choice (e.g., methylene chloride for low-temperature reactions), stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane), and temperature control (e.g., warming to 50°C post-reagent addition) . For your target compound, substituting dimethylamine derivatives at the 3-position could follow similar protocols.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of pyrazole-carbonitrile derivatives?
- Methodological Answer :
- 1H/13C NMR : Look for signals corresponding to dimethylamino groups (e.g., δ 2.54 ppm for OCH3 in ) and pyrazole ring protons (δ 7.54 ppm for aromatic protons in ).
- IR Spectroscopy : Confirm the nitrile stretch at ~2230–2296 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹ ( ).
- Mass Spectrometry : Use high-resolution MS (e.g., EI at 70 eV) to validate molecular ion peaks (e.g., m/z 238.0961 for a related compound in ) .
Q. How can solubility and stability challenges be addressed during experimental workflows?
- Methodological Answer : Pyrazole-carbonitriles often exhibit low solubility in polar solvents. Use dry-load purification (e.g., Celite adsorption) and gradient flash chromatography (e.g., cyclohexane/ethyl acetate) to isolate compounds. Stability issues, such as nitrile hydrolysis, can be mitigated by storing samples under inert atmospheres and at low temperatures .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity of the dimethylamino group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution at the dimethylamino group. For example, studies on 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile ( ) used X-ray crystallography to validate computational predictions of bond angles (e.g., C–N–C angles ~120°). Software like Gaussian or ORCA can simulate transition states for substitution reactions .
Q. How can contradictory spectroscopic data (e.g., conflicting NOE effects or coupling constants) be resolved in structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in pyrazoles). Use variable-temperature NMR to identify conformational equilibria. For example, in 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile ( ), temperature-dependent splitting of NH2 signals resolved ambiguities in tautomeric forms .
Q. What strategies enable regioselective functionalization of the pyrazole ring for SAR studies?
- Methodological Answer : Boronic acid derivatives (e.g., 3-Methyl-1-(thiazol-2-yl)pyrazole-4-boronic acid , ) facilitate Suzuki-Miyaura cross-coupling for selective C–C bond formation. For dimethylamino-substituted pyrazoles, protect the amino group with Boc anhydride prior to metal-catalyzed reactions to prevent side reactions .
Q. How do steric and electronic effects of the dimethylamino group influence biological activity in related heterocycles?
- Methodological Answer : Comparative studies on 3-amino-4-cyanopyrazole ( ) show that electron-donating groups like dimethylamino enhance π-stacking interactions with biological targets. Replace the methyl group with bulkier substituents (e.g., isopropyl in ) to assess steric effects on binding affinity .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing discrepancies in melting points or reaction yields across synthetic batches?
- Methodological Answer : Apply ANOVA to compare batch yields (e.g., 88% vs. lower yields in ) and identify outliers. For melting point variations (e.g., 100–101.5°C in vs. 198–200°C in ), DSC analysis can detect polymorphic impurities .
Q. How can X-ray crystallography validate hypothesized tautomeric forms in pyrazole-carbonitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
